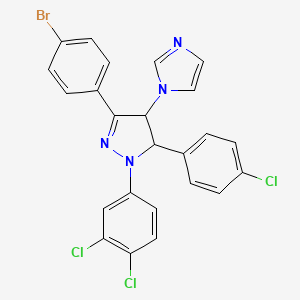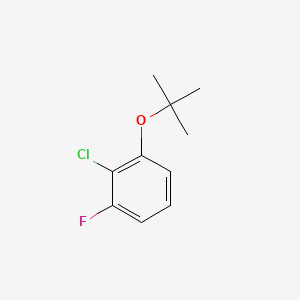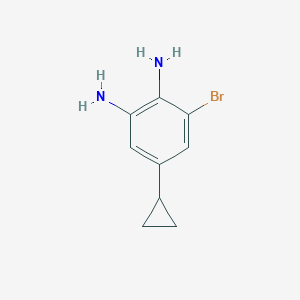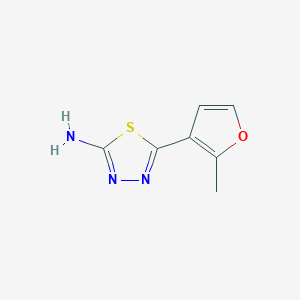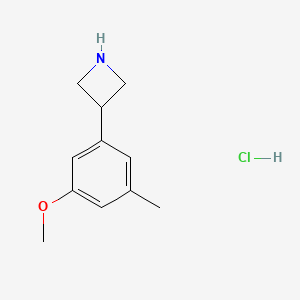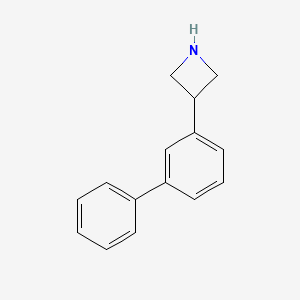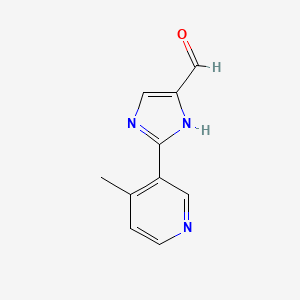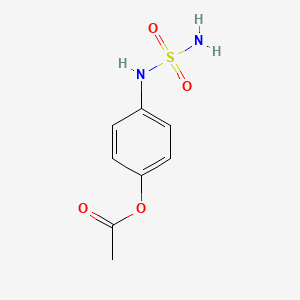
4-(Sulfamoylamino)phenyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Sulfamoylamino)phenyl Acetate is an organic compound that features a phenyl ring substituted with a sulfamoylamino group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfamoylamino)phenyl Acetate typically involves the acetylation of 4-aminophenyl sulfonamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts, such as mesoporous aluminophosphates, can facilitate the acetylation reaction under solvent-free conditions . This approach not only improves the reaction rate but also minimizes the environmental impact by reducing the need for organic solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfamoylamino)phenyl Acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The sulfamoylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(sulfamoylamino)benzoquinone.
Reduction: Formation of 4-(aminophenyl) acetate.
Substitution: Formation of various substituted phenyl acetates depending on the substituent introduced.
Scientific Research Applications
4-(Sulfamoylamino)phenyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoylamino group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-(Sulfamoylamino)phenyl Acetate involves its interaction with specific molecular targets. The sulfamoylamino group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target involved .
Comparison with Similar Compounds
Similar Compounds
Phenyl Acetate: Lacks the sulfamoylamino group, making it less versatile in terms of biological activity.
4-Aminophenyl Acetate:
4-(Sulfamoylamino)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acetate group, leading to different chemical properties and uses.
Uniqueness
4-(Sulfamoylamino)phenyl Acetate is unique due to the presence of both the sulfamoylamino and acetate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
[4-(sulfamoylamino)phenyl] acetate |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)14-8-4-2-7(3-5-8)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
InChI Key |
KRFUMPPIGKKCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


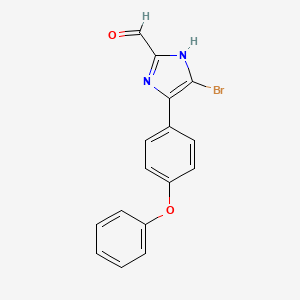

![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
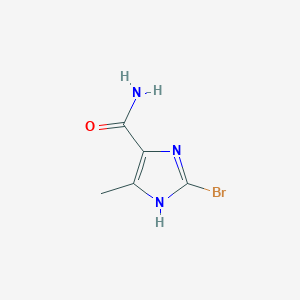
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)

